(2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone
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Overview
Description
(2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenes This compound features a naphthylmethylene group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 1-naphthaldehyde with 3,4-dihydro-1(2H)-naphthalenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features could be exploited to create molecules with specific biological activities.
Industry
In industry, this compound could be used in the production of advanced materials, such as organic semiconductors or dyes. Its chemical properties make it a valuable component in the development of new materials with desirable characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone: The E-isomer of the compound, differing in the configuration around the double bond.
1-Naphthaldehyde: A precursor in the synthesis of the compound, featuring a naphthyl group attached to an aldehyde functional group.
3,4-Dihydro-1(2H)-naphthalenone: Another precursor, which is a dihydro derivative of naphthalenone.
Uniqueness
(2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone is unique due to its specific configuration and the presence of both naphthyl and dihydronaphthalenone moieties. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16O |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
(2Z)-2-(naphthalen-1-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C21H16O/c22-21-18(13-12-16-7-2-4-11-20(16)21)14-17-9-5-8-15-6-1-3-10-19(15)17/h1-11,14H,12-13H2/b18-14- |
InChI Key |
VNBFDIWROKJBLT-JXAWBTAJSA-N |
Isomeric SMILES |
C1C/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)C4=CC=CC=C41 |
Canonical SMILES |
C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C41 |
Origin of Product |
United States |
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